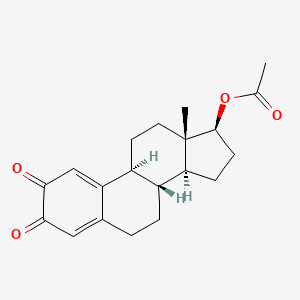
Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- is a synthetic steroidal compound It is structurally related to estrogens and is often used in various scientific research applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- typically involves multiple steps, starting from a suitable steroidal precursor. The process includes:
Oxidation: The precursor undergoes oxidation to introduce the diene and dione functionalities.
Acetylation: The hydroxyl group at the 17th position is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- is scaled up using similar synthetic routes but with optimized reaction conditions to ensure efficiency and cost-effectiveness. Large-scale reactors and continuous flow processes are often employed to achieve high yields and consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the diene and dione functionalities.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: The acetyl group at the 17th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the dione groups can yield dihydroxy derivatives, while substitution of the acetyl group can produce various ester derivatives.
Aplicaciones Científicas De Investigación
Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic applications, such as hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mecanismo De Acción
The mechanism of action of Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- involves its interaction with estrogen receptors in the body. It binds to these receptors and modulates their activity, influencing various physiological processes. The compound can affect gene expression, protein synthesis, and cellular signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Estradiol: A natural estrogen with similar structural features but different functional groups.
Estrone: Another natural estrogen with a ketone group at the 17th position.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness
Estra-1(10),4-diene-2,3-dione, 17-(acetyloxy)-, (17beta)- is unique due to its specific diene and dione functionalities, as well as the acetyl group at the 17th position. These structural features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
144082-89-3 |
|---|---|
Fórmula molecular |
C20H24O4 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
[(8R,9S,13S,14S,17S)-13-methyl-2,3-dioxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C20H24O4/c1-11(21)24-19-6-5-16-14-4-3-12-9-17(22)18(23)10-15(12)13(14)7-8-20(16,19)2/h9-10,13-14,16,19H,3-8H2,1-2H3/t13-,14+,16-,19-,20-/m0/s1 |
Clave InChI |
BEXUBTUAAHHKEH-BKRJIHRRSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C(=O)C=C34)C |
SMILES canónico |
CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C(=O)C=C34)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


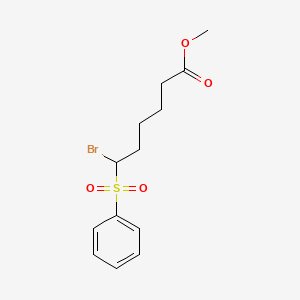
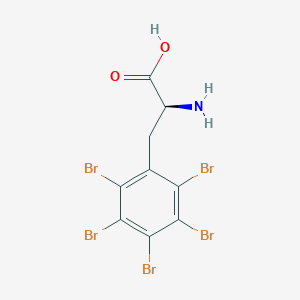
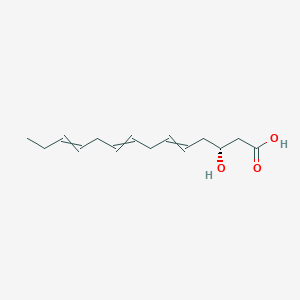
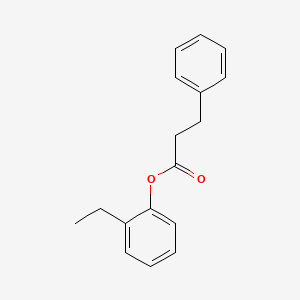
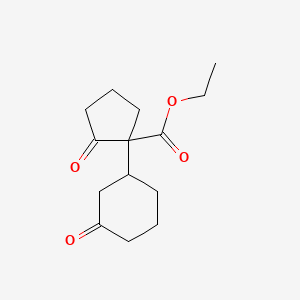
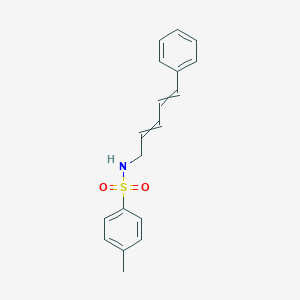
![(1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea](/img/structure/B12560720.png)
![2,2'-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)](/img/structure/B12560724.png)
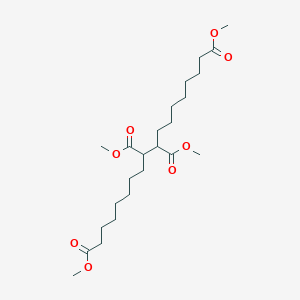
![{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane](/img/structure/B12560737.png)

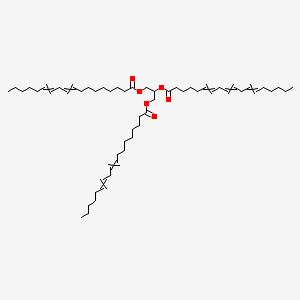
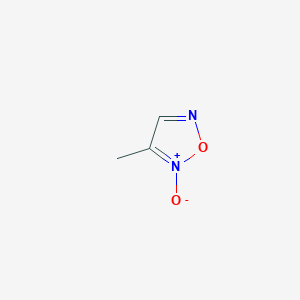
![Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo-](/img/structure/B12560760.png)
